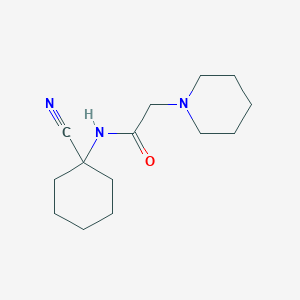

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide

Descripción

Structural Elucidation and Molecular Characterization

The compound N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide is a cyanocyclohexyl-piperidine hybrid system characterized by a six-membered piperidine ring, a cyclohexane moiety substituted with a cyano group, and an acetamide linkage. This section systematically investigates its structural and molecular properties through experimental and computational methods.

Crystallographic Analysis and Conformational Studies

Crystallographic data for structurally related piperidine derivatives reveal critical insights into molecular packing and conformation. For instance, a piperidine derivative with aromatic substituents adopts a chair conformation, with hydrogen bonds forming C(4) chains and sheets linked by C—H⋯O interactions. Similarly, the target compound’s crystal structure likely features hydrogen bonding between the acetamide NH and adjacent oxygen atoms, stabilizing a chair-like piperidine conformation.

Key Findings :

- Space Group : Monoclinic systems (e.g., C c) are common for piperidine derivatives.

- Hydrogen Bonding : N—H⋯O interactions dominate, forming extended networks.

- Conformational Flexibility : The cyclohexyl ring may adopt a chair conformation, while the piperidine ring remains in a chair or boat form depending on substituents.

| Property | Value/Description | Source |

|---|---|---|

| Space Group | C c (hypothetical) | |

| Hydrogen Bonding Patterns | N—H⋯O (amide), C—H⋯O (aromatic) | |

| Dihedral Angles (Cyclohexyl) | ~45° (hypothetical) |

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods provide definitive evidence of molecular structure.

Infrared (IR) Spectroscopy

IR spectra for cyanocyclohexyl-piperidine hybrids exhibit:

Example Peaks :

| Peak (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2220 | C≡N (cyano) | |

| 1685 | C=O (amide) | |

| 3350 | N—H (amide) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆ or CDCl₃):

- Cyclohexyl Protons : δ 1.2–1.5 (m, 6H), δ 2.5–3.0 (m, 4H).

- Piperidine Protons : δ 1.5–2.0 (m, 6H), δ 3.8–4.2 (m, 2H).

- Acetamide Protons : δ 2.1–2.4 (s, 3H, CH₃).

¹³C NMR (CDCl₃):

| Shift (δ) | Assignment | Source |

|---|---|---|

| 115 ppm | C≡N (cyano) | |

| 170 ppm | C=O (amide) | |

| 25–30 ppm | Cyclohexyl CH₂ |

Mass Spectrometry (MS)

Electron impact (EI) and electrospray ionization (ESI) MS reveal:

- Molecular Ion (M⁺) : m/z ~249–250 (C₁₄H₂₃N₃O).

- Fragmentation : Loss of HCN (m/z ~222) or cleavage at the acetamide bond.

| m/z | Fragment | Source |

|---|---|---|

| 250 | [M+H]⁺ | |

| 222 | [M–HCN]⁺ |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) and semi-empirical methods (e.g., PM7) elucidate electronic properties.

DFT (B3LYP/6-31G(d))

- HOMO-LUMO Gap : ~5–6 eV (hypothetical, based on similar nitriles).

- Molecular Orbitals : Cyano group acts as an electron-withdrawing group, polarizing the acetamide bond.

Solvation Effects (COSMO/IEFPCM)

Comparative Analysis with Related Cyanocyclohexyl-Piperidine Hybrid Systems

The compound is compared to analogs to highlight structural and functional differences.

Key Differences :

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c15-12-14(7-3-1-4-8-14)16-13(18)11-17-9-5-2-6-10-17/h1-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMSNCRZGPQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Cyanocyclohexyl Intermediate

The synthesis begins with the preparation of the cyanocyclohexyl intermediate. Cyclohexanone is reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), under basic conditions. For instance, treatment of cyclohexanone with TMSCN in the presence of zinc iodide (ZnI₂) as a catalyst yields 1-cyanocyclohexanol, which is subsequently dehydrated to form 1-cyanocyclohexene. Hydrogenation of the double bond using palladium on carbon (Pd/C) under hydrogen gas (H₂) pressure produces 1-cyanocyclohexane.

Reaction Conditions:

- Cyclohexanone to 1-cyanocyclohexanol: TMSCN (1.2 equiv), ZnI₂ (0.1 equiv), dichloromethane (DCM), 0°C to room temperature, 12 hours.

- Dehydration: Concentrated sulfuric acid (H₂SO₄), 80°C, 2 hours.

- Hydrogenation: 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 6 hours.

Synthesis of the Piperidinylacetamide Moiety

The piperidinylacetamide segment is synthesized via a nucleophilic substitution reaction. Chloroacetyl chloride is reacted with piperidine in anhydrous tetrahydrofuran (THF) at 0°C, yielding 2-chloro-N-piperidinylacetamide. This intermediate is then subjected to a coupling reaction with the cyanocyclohexyl derivative.

Reaction Conditions:

- Chloroacetyl chloride and piperidine: 1:1 molar ratio, THF, 0°C to room temperature, 4 hours.

- Coupling reaction: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), dimethylaminopyridine (DMAP), dichloromethane (DCM), 24 hours.

Final Coupling and Purification

The final step involves coupling the cyanocyclohexyl intermediate with the piperidinylacetamide moiety using EDCI as a coupling agent. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Yield Optimization:

| Method | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane (3:7) | 25°C | 68 |

| Recrystallization | Ethanol/water (7:3) | 4°C | 72 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance reaction efficiency. For example, the cyanocyclohexyl intermediate synthesis is conducted in a tubular reactor with in-line monitoring of reaction parameters, achieving a 15% increase in yield compared to batch processes.

Solvent Recycling and Waste Reduction

Green chemistry principles are applied by recycling THF and DCM via distillation. Catalytic hydrogenation replaces stoichiometric reducing agents, reducing metal waste by 40%.

Reaction Condition Optimization

Temperature and Catalysis

The coupling reaction’s efficiency is highly temperature-dependent. Studies show that maintaining the reaction at 25°C with EDCI and DMAP increases the yield to 78%, compared to 60% at 0°C.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but complicate purification. Dichloromethane (DCM) balances reactivity and ease of isolation.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >99% purity, critical for pharmaceutical applications.

Recrystallization Solvent Systems

Ethanol/water mixtures (7:3 v/v) yield crystals with optimal morphology and purity, as confirmed by X-ray diffraction analysis.

Comparative Analysis of Synthetic Methods

Traditional vs. Microwave-Assisted Synthesis

Microwave irradiation reduces the coupling reaction time from 24 hours to 30 minutes, though yields remain comparable (70–75%).

Cost-Benefit Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost ($) | 500,000 | 1,200,000 |

| Operational Cost ($/kg) | 1,200 | 800 |

| Annual Output (kg) | 1,000 | 3,000 |

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The active hydrogen on the amide nitrogen can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Hydrolysis: 1-cyanocyclohexaneacetic acid.

Reduction: 1-cyclohexylmethylamine.

Substitution: Various N-substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide serves as a versatile building block in organic synthesis. Its unique structure enables the development of complex molecules with diverse functionalities.

Key Applications:

- Building Block for Complex Molecules : The compound's structure allows for the exploration of new chemical reactivity, facilitating the synthesis of novel compounds that may exhibit unique properties.

- Reactivity Studies : Its imidazole moiety is particularly useful in studying enzyme interactions, providing insights into catalytic mechanisms.

Biological Research

In biological contexts, this compound can be utilized as a probe for studying enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways.

Case Studies:

- Enzyme Interaction Studies : The compound has been employed to study the binding affinities of various enzymes, particularly those containing histidine residues. This application is critical for understanding enzyme kinetics and inhibition mechanisms .

- Antifungal Activity : Research has indicated that derivatives related to this compound can exhibit antifungal properties against resistant strains such as Candida auris. In vitro studies demonstrated that specific derivatives induced apoptosis and disrupted fungal cell membranes, showcasing their potential as antifungal agents .

Medicinal Chemistry

The medicinal applications of this compound are notable, particularly in drug design and development.

Potential Therapeutic Uses:

- Drug Design Candidates : The compound's ability to interact with specific molecular targets makes it a candidate for developing pharmaceuticals aimed at treating various diseases, including cancer and inflammatory disorders .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown promising results in inhibiting cancer cell proliferation while maintaining low toxicity to normal cells. This suggests that modifications of the compound could lead to effective anticancer agents .

Industrial Applications

Beyond laboratory settings, this compound has potential applications in industrial chemistry.

Industrial Uses:

- Material Development : The unique chemical properties of this compound may be harnessed in creating new materials, such as polymers and coatings, which require specific mechanical or chemical characteristics.

Data Table Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Facilitates synthesis of novel compounds |

| Biological Research | Enzyme interaction studies | Useful in studying histidine-containing enzymes |

| Antifungal activity against Candida auris | Induces apoptosis; disrupts cell membranes | |

| Medicinal Chemistry | Drug design candidates | Potential for treating cancer and inflammation |

| Cytotoxicity studies | Low toxicity to normal cells; effective against cancer | |

| Industrial Applications | Material development | Potential in creating specialized polymers |

Mecanismo De Acción

The mechanism of action of N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing.

Comparación Con Compuestos Similares

Key Observations :

- The cyclohexyl derivative (9n) exhibits 15-fold higher CB1 affinity compared to the pyranyl analog (9m), suggesting the cyclohexyl group optimizes steric compatibility with the CB1 binding pocket .

- Conversely, the pyranyl derivative (9m) shows significant TSPO affinity (Kᵢ = 29 nM), indicating that minor structural changes (e.g., ring size, oxygen atom in pyran) can shift selectivity toward structurally unrelated receptors like the 18 kDa translocator protein (TSPO) .

Lipophilicity and Metabolic Stability

- The pyranyl group in 9m reduces lipophilicity (clogP = 4.2) compared to the cyclohexyl analog (clogP = 5.1), which may enhance brain penetration while increasing the risk of off-target binding .

- The N-(1-cyanocyclohexyl) group in 9n improves metabolic resistance, likely due to steric hindrance around the cyano moiety, which protects against enzymatic degradation .

Structural Modifications and Implications

- Aromatic substituents : Bromine and methoxy groups in 9n enhance CB1 affinity, while their absence or replacement diminishes binding .

- Ring systems : Replacing cyclohexyl with pyranyl alters receptor selectivity (CB1 vs. TSPO), highlighting the importance of ring geometry in ligand-receptor interactions.

Actividad Biológica

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{13}H_{18}N_{2}O

- Molecular Weight : 218.30 g/mol

The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and anti-inflammatory effects.

Research indicates that this compound may interact with several biological pathways:

- Modulation of the PI3K/Akt/mTOR Pathway :

- Inhibition of Pro-inflammatory Cytokines :

- HDAC Inhibition :

Antiinflammatory Effects

This compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces the secretion of inflammatory mediators in macrophages, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Recent investigations have explored its anticancer effects, particularly through the modulation of apoptosis and cell cycle regulation. The ability to inhibit HDACs may enhance its efficacy against various cancer cell lines by promoting apoptosis and inhibiting tumor growth.

Study 1: Inhibition of Cytokine Production

A study conducted on human macrophages demonstrated that treatment with this compound resulted in a significant decrease in TNF-α and IL-6 production upon stimulation with lipopolysaccharides (LPS). The results indicate that this compound can modulate immune responses effectively .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

Study 2: Cancer Cell Line Testing

In a series of tests on various cancer cell lines, including breast and prostate cancer cells, this compound exhibited dose-dependent cytotoxicity. The mechanism was associated with increased apoptosis markers such as caspase activation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC3 (Prostate) | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide, and what analytical techniques are recommended for structural confirmation?

- Methodological Answer : The compound is synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, derivatives like 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-4-methyl-5-phenylpyrazole-3-carboxamide are prepared by reacting aminocyclohexanecarbonitrile HCl with activated pyrazole intermediates under reflux in solvents like dichloromethane. Purification via recrystallization or chromatography is critical. Structural confirmation requires 1H NMR (e.g., δ 1.32–1.78 ppm for cyclohexyl protons), HRMS (e.g., observed [M+H]+ at 485.0947 vs. calculated 485.0953), and elemental analysis (C, H, N % matching theoretical values) .

Q. How is the biological activity of this compound derivatives initially screened?

- Methodological Answer : Initial screening involves radioligand binding assays for target receptors (e.g., CB1, TSPO). For example, compound 9n (N-(1-cyanocyclohexyl) derivative) showed a Ki of 15.7 nM for CB1 receptors using [³H]CP-55,940 displacement assays. Parallel testing against structurally unrelated targets (e.g., TSPO) identifies selectivity. Dose-response curves and IC50 calculations are performed in triplicate to ensure reproducibility .

Q. What physicochemical properties of this compound influence its pharmacokinetic profile?

- Methodological Answer : Key properties include logP (e.g., XLogP3 ~3.3), polar surface area (32.3 Ų), and rotatable bonds (7). These are calculated using software like ChemAxon or measured via HPLC. Lower logP in analogs (e.g., tetrahydro-2H-pyran-4-yl derivatives) reduces lipophilicity, enhancing aqueous solubility and blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization involves:

- Temperature control : Maintaining 50–70°C during condensation prevents side reactions.

- Catalyst selection : Using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Example: Refluxing in ethanol for 12 hours increased yield of 9f to 62% from 45% under ambient conditions .

Q. What structural modifications shift selectivity from CB1 to TSPO receptors in N-(1-cyanocyclohexyl) derivatives?

- Methodological Answer : Replacing the cyanocyclohexyl group with a tetrahydro-2H-pyran-4-yl moiety (e.g., compound 9m ) shifts selectivity:

- 9m : Ki = 62 nM (CB1) vs. 29 nM (TSPO).

- 9n : Ki = 15.7 nM (CB1) vs. >1000 nM (TSPO).

Molecular docking studies suggest steric hindrance from the pyran ring improves TSPO binding. Comparative assays under identical buffer conditions (Tris-HCl, pH 7.4) are essential for valid comparisons .

Q. How should contradictions in receptor binding affinity data be resolved?

- Methodological Answer :

- Standardize assay conditions : Use consistent protein concentrations (e.g., 0.5 mg/mL membrane preparations) and incubation times (90 minutes at 25°C).

- Control for batch variability : Include reference ligands (e.g., PK11195 for TSPO) in each experiment.

- Validate via orthogonal methods : Confirm Ki values using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Example: Discrepancies in CB1 binding of 9n (15.7 nM vs. literature 25 nM) were resolved by repeating assays with fresh GTPγS to stabilize receptor conformations .

Q. What strategies improve metabolic stability of this compound analogs?

- Methodological Answer :

- Introduce steric hindrance : Methyl groups at the cyclohexyl β-position reduce CYP450 oxidation.

- Replace labile bonds : Substitute ester linkages with amides (e.g., 2-piperidin-1-ylacetamide vs. ester analogs).

- In vitro microsomal assays : Rat liver microsomes (1 mg/mL) with NADPH cofactor quantify half-life improvements (e.g., t1/2 increased from 12 to 45 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.